DMNQ

Description

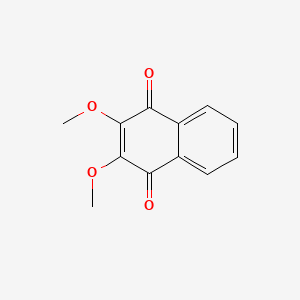

2,3-Dimethoxy-1,4-naphthoquinone has been reported in Newbouldia laevis with data available.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethoxynaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-15-11-9(13)7-5-3-4-6-8(7)10(14)12(11)16-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGDFCCYTFPECB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)C2=CC=CC=C2C1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040935 | |

| Record name | 2,3-Dimethoxy-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6956-96-3 | |

| Record name | 2,3-Dimethoxy-1,4-naphthoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6956-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethoxy-1,4-naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006956963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6956-96-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethoxy-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DMNQ | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHOXY-1,4-NAPHTHOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFW94A3JEK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of 2,3-Dimethoxy-1,4-naphthoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-Dimethoxy-1,4-naphthoquinone (DMNQ), a compound of significant interest in medicinal chemistry and materials science. This document details a robust synthetic protocol, thorough characterization data, and an exploration of its biological significance, particularly its role in inducing cellular apoptosis through redox cycling. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study and application of naphthoquinone derivatives.

Introduction

2,3-Dimethoxy-1,4-naphthoquinone is a synthetic naphthoquinone derivative that has garnered attention for its diverse biological activities. As a redox-cycling agent, it is known to induce the formation of intracellular superoxide anions, leading to a range of cellular responses from proliferation to apoptosis and necrosis, depending on the concentration.[1] This property makes it a valuable tool for studying the role of reactive oxygen species (ROS) in cellular signaling pathways and a potential lead compound in the development of novel therapeutics. This guide outlines a reliable method for its preparation and provides a detailed analysis of its physicochemical properties.

Synthesis of 2,3-Dimethoxy-1,4-naphthoquinone

The synthesis of 2,3-Dimethoxy-1,4-naphthoquinone can be effectively achieved through the nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with sodium methoxide. This method offers high yields and a straightforward purification process.

Synthesis Workflow

Caption: Synthesis workflow for 2,3-Dimethoxy-1,4-naphthoquinone.

Experimental Protocol

Materials:

-

2,3-Dichloro-1,4-naphthoquinone

-

Sodium metal

-

Anhydrous Methanol

-

Ethanol

-

Distilled water

Procedure:

-

Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add 1.05 equivalents of sodium metal to anhydrous methanol with stirring. The reaction is exothermic and should be allowed to proceed until all the sodium has reacted to form sodium methoxide.

-

Reaction: To a solution of 2,3-dichloro-1,4-naphthoquinone in methanol, add the freshly prepared sodium methoxide solution dropwise at room temperature with continuous stirring.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3 v/v). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, the reaction mixture is poured into cold distilled water. The resulting precipitate is collected by vacuum filtration and washed thoroughly with water to remove any inorganic salts.

-

Purification: The crude product is purified by recrystallization from ethanol to yield 2,3-Dimethoxy-1,4-naphthoquinone as a yellow crystalline solid.

Characterization

The synthesized 2,3-Dimethoxy-1,4-naphthoquinone was characterized using various spectroscopic techniques to confirm its structure and purity.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₀O₄ |

| Molecular Weight | 218.20 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 114-116 °C |

| Solubility | Soluble in chloroform, acetone, and hot ethanol |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra were recorded on a 400 MHz spectrometer in CDCl₃.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Protons | 8.10 - 8.05 | m | 2H | H-5, H-8 |

| 7.75 - 7.70 | m | 2H | H-6, H-7 | |

| 4.05 | s | 6H | -OCH₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Carbons | 180.5 | C=O (C1, C4) |

| 145.0 | C-2, C-3 | |

| 134.0 | C-6, C-7 | |

| 131.5 | C-4a, C-8a | |

| 126.5 | C-5, C-8 | |

| 61.0 | -OCH₃ |

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum was recorded using KBr pellets.

| Wavenumber (cm⁻¹) | Assignment |

| ~1670 | C=O stretching (quinone) |

| ~1590 | C=C stretching (aromatic) |

| ~1270 | C-O stretching (ether) |

3.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum was recorded in methanol.

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| ~270 | ~18,000 |

| ~330 | ~3,500 |

3.2.4. Mass Spectrometry (MS)

The mass spectrum was obtained using electron ionization (EI).

| m/z | Assignment |

| 218 | [M]⁺ |

| 203 | [M - CH₃]⁺ |

| 175 | [M - CH₃ - CO]⁺ |

| 104 | [C₇H₄O]⁺ |

Biological Activity and Signaling Pathway

2,3-Dimethoxy-1,4-naphthoquinone is known to exert its biological effects primarily through the generation of reactive oxygen species (ROS). This process, known as redox cycling, involves the enzymatic reduction of the quinone to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide anions, regenerating the parent quinone. This cycle leads to a state of oxidative stress within the cell.

The increased levels of ROS can trigger various downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways. Specifically, the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK has been implicated in the apoptotic response induced by naphthoquinones. These kinases can phosphorylate a variety of downstream targets that ultimately lead to the activation of caspases and the execution of apoptosis.

Proposed Signaling Pathway

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of 2,3-Dimethoxy-1,4-naphthoquinone from readily available starting materials. The comprehensive characterization data provided confirms the identity and purity of the synthesized compound. Furthermore, the elucidation of its involvement in redox cycling and the subsequent activation of apoptotic signaling pathways highlights its potential as a valuable tool in cancer research and drug development. The methodologies and data presented herein are intended to facilitate further investigation into the chemical and biological properties of this and related naphthoquinone derivatives.

References

The Botanical Treasury: Unearthing 2,3-Dimethoxy-1,4-naphthoquinone from Natural Sources

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation of 2,3-Dimethoxy-1,4-naphthoquinone, a molecule of significant interest to the scientific community. This document details the known botanical origins of this compound, provides a generalized experimental protocol for its extraction and purification, and explores the associated biological signaling pathways. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using diagrams.

Natural Provenance of 2,3-Dimethoxy-1,4-naphthoquinone

2,3-Dimethoxy-1,4-naphthoquinone is a member of the naphthoquinone class of secondary metabolites, which are widespread in the plant kingdom and are known for their diverse biological activities.[1] The primary documented natural source of 2,3-Dimethoxy-1,4-naphthoquinone is the African medicinal plant, Newbouldia laevis.

Quantitative Phytochemical Analysis of Newbouldia laevis Roots

The following table summarizes the quantitative data available for various phytochemicals identified in the methanolic extract of Newbouldia laevis roots. It is important to note that while 2,3-Dimethoxy-1,4-naphthoquinone has been identified in this plant, its specific quantity was not reported in the reviewed study.

| Phytochemical Class | Compound | Quantity (µg/g) |

| Flavonoid | Protoanthocyanin | 0.2932 |

| Flavonoid | Rutin | 6.2872 |

| Flavonoid | Anthocyanin | 27.4182 |

| Flavonoid | Flavonones | 8.2861 |

| Alkaloid | Ribalidine | 4.5924 |

| Alkaloid | Quinine | 36.5481 |

| Alkaloid | Lunamarine | 36.0202 |

| Saponin | Sapogenin | 10.2708 |

| Phenol | Phenol | 2.6850 |

| Data sourced from Forghe et al., 2020.[4] |

Experimental Protocols: Isolation and Purification

While a specific, detailed protocol for the isolation of 2,3-Dimethoxy-1,4-naphthoquinone from Newbouldia laevis is not extensively documented, a general methodology can be inferred from studies on the isolation of other naphthoquinones from the same plant and related species. The following is a composite experimental protocol based on established phytochemical techniques.

1. Plant Material Collection and Preparation:

-

Fresh roots of Newbouldia laevis are collected and authenticated by a plant taxonomist.

-

The roots are thoroughly washed with distilled water to remove any soil and debris.

-

The cleaned roots are air-dried in the shade for several weeks to reduce moisture content.

-

The dried plant material is then pulverized into a coarse powder using a mechanical grinder.

2. Extraction:

-

The powdered root material is subjected to extraction with a suitable organic solvent. Methanol is a commonly used solvent for the initial extraction of polar and semi-polar compounds, including naphthoquinones.[5]

-

Cold maceration is a frequently employed technique, where the powdered plant material is soaked in the solvent for an extended period (e.g., 72 hours) with occasional agitation.[5]

-

Alternatively, Soxhlet extraction can be used for a more exhaustive extraction process.

-

The resulting extract is filtered to remove solid plant debris.

-

The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

-

The crude extract is subjected to fractionation to separate compounds based on their polarity.

-

This is typically achieved through liquid-liquid partitioning using a series of immiscible solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and butanol.

-

Naphthoquinones are expected to be present in the less polar fractions, such as the dichloromethane and ethyl acetate fractions.[3][5]

4. Chromatographic Purification:

-

The fraction containing the target compound is further purified using chromatographic techniques.

-

Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Thin Layer Chromatography (TLC): TLC is used to monitor the separation and identify the fractions containing the compound of interest. The plates are visualized under UV light and/or with a suitable staining reagent.

-

Preparative TLC or High-Performance Liquid Chromatography (HPLC): For final purification, preparative TLC or HPLC can be employed to isolate the pure 2,3-Dimethoxy-1,4-naphthoquinone.

5. Structure Elucidation:

-

The structure of the isolated pure compound is confirmed using spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions characteristic of the naphthoquinone chromophore.

-

Caption: A generalized workflow for the isolation of 2,3-Dimethoxy-1,4-naphthoquinone.

Biological Activity and Signaling Pathways

Naphthoquinones, including 2,3-Dimethoxy-1,4-naphthoquinone, are known to exert their biological effects through various mechanisms, with the generation of reactive oxygen species (ROS) being a prominent one. The redox-cycling nature of the quinone moiety allows it to accept electrons from cellular reductants, such as NADPH, and subsequently transfer them to molecular oxygen, leading to the formation of superoxide anions (O₂⁻) and other ROS.

This increase in intracellular ROS can act as a signaling molecule, triggering various cellular responses, including the activation of stress-activated protein kinase pathways such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[6][7][8][9][10] Activation of these pathways can ultimately lead to diverse cellular outcomes, including apoptosis, inflammation, or cell survival, depending on the cellular context and the extent of ROS production.

Caption: ROS-mediated activation of JNK and p38 MAPK signaling pathways.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. researchgate.net [researchgate.net]

- 3. Antifungal and antibacterial naphthoquinones from Newbouldia laevis roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wisdomlib.org [wisdomlib.org]

- 5. pathofscience.org [pathofscience.org]

- 6. researchgate.net [researchgate.net]

- 7. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]

- 8. Reactive oxygen species-induced activation of the MAP kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Reactive oxygen species in the activation of MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into 2,3-Dimethoxy-1,4-naphthoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic analysis of 2,3-Dimethoxy-1,4-naphthoquinone (DMNQ), a naphthoquinone derivative of significant interest in biological research. This document outlines the key spectroscopic characteristics of this compound, details the experimental protocols for its analysis, and explores its role in inducing apoptosis.

Spectroscopic Data

The structural elucidation and characterization of 2,3-Dimethoxy-1,4-naphthoquinone are supported by a range of spectroscopic techniques. The quantitative data obtained from these analyses are summarized below.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₀O₄ |

| Molecular Weight | 218.21 g/mol |

UV-Visible Spectroscopy

The ultraviolet-visible spectrum of 2,3-Dimethoxy-1,4-naphthoquinone exhibits characteristic absorption bands related to its electronic transitions.

| Solvent | λmax (nm) |

| Methanol | 247, 268, 330[1] |

Infrared (IR) Spectroscopy

The infrared spectrum reveals the presence of key functional groups within the this compound molecule. The data below was obtained using the Attenuated Total Reflectance (ATR) method.

| Wavenumber (cm⁻¹) | Assignment |

| ~1680-1640 | C=O stretching (quinone) |

| ~1624 | C=C stretching (aromatic)[2] |

| ~1200-1000 | C-O stretching (methoxy) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the this compound structure. The following data is for samples dissolved in deuterated chloroform (CDCl₃).

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.10 - 8.05 | m | 2H | Aromatic H |

| 7.75 - 7.70 | m | 2H | Aromatic H |

| 4.05 | s | 6H | -OCH₃ |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~180 | C=O |

| ~145 | C-OCH₃ |

| ~134 | Aromatic CH |

| ~126 | Aromatic CH |

| ~125 | Aromatic C (quaternary) |

| ~61 | -OCH₃ |

Mass Spectrometry

Mass spectrometry confirms the molecular weight of this compound and provides insights into its fragmentation patterns.

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Electrospray (ESI) | 219.06 | 204, 176, 148, 120, 105 |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 2,3-Dimethoxy-1,4-naphthoquinone are provided below.

UV-Visible Spectroscopy

A solution of 2,3-Dimethoxy-1,4-naphthoquinone is prepared in a suitable UV-grade solvent, such as methanol or ethanol, at a concentration of approximately 10-5 M. The UV-Vis spectrum is recorded using a double-beam spectrophotometer from 200 to 800 nm, using the pure solvent as a reference.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid this compound sample is placed directly onto the ATR crystal, and firm contact is ensured. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For ¹H and ¹³C NMR analysis, approximately 5-10 mg of 2,3-Dimethoxy-1,4-naphthoquinone is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The spectra are recorded on a 400 MHz or higher field NMR spectrometer.

Mass Spectrometry

Mass spectral analysis is performed using a mass spectrometer with an electrospray ionization (ESI) source. A dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) is infused into the ESI source. The mass spectrum is acquired in positive ion mode.

This compound-Induced Apoptosis Signaling Pathway

2,3-Dimethoxy-1,4-naphthoquinone has been shown to induce apoptosis in various cell types through the activation of specific signaling cascades. The diagram below illustrates the key events in the this compound-induced apoptotic pathway.

The proposed pathway suggests that this compound exposure leads to the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[3] This activation, coupled with the downregulation of the anti-apoptotic protein Bcl-2, converges on the activation of caspase-3, a key executioner caspase.[3] Activated caspase-3 then cleaves substrates such as Poly(ADP-ribose) polymerase (PARP), ultimately leading to the execution of apoptosis.[3]

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines the general workflow for the comprehensive spectroscopic analysis of 2,3-Dimethoxy-1,4-naphthoquinone.

References

physical and chemical properties of 2,3-Dimethoxy-1,4-naphthoquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethoxy-1,4-naphthoquinone (DMNQ) is a derivative of 1,4-naphthoquinone, a structural motif found in a variety of natural products, including Vitamin K.[1] Naphthoquinones, as a class of compounds, are of significant interest to the scientific community due to their diverse biological activities, which include anticancer, antibacterial, antifungal, and anti-inflammatory properties. This compound, in particular, has been identified as a redox-cycling agent that can induce the formation of intracellular superoxide anions.[2] This activity underlies its ability to modulate cellular processes such as proliferation, apoptosis, and necrosis, making it a valuable tool for studying the role of reactive oxygen species (ROS) in cell signaling and toxicity. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an examination of its biological activity and associated signaling pathways.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of 2,3-Dimethoxy-1,4-naphthoquinone are summarized below, providing essential data for its handling, characterization, and application in research settings.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₄ | PubChem |

| Molecular Weight | 218.20 g/mol | PubChem |

| CAS Number | 6956-96-3 | PubChem[2] |

| IUPAC Name | 2,3-dimethoxynaphthalene-1,4-dione | PubChem |

| Melting Point | Not explicitly reported for this compound. For comparison, the parent compound, 1,4-naphthoquinone, has a melting point of 126 °C. | Wikipedia[1] |

| Appearance | Likely a yellow crystalline solid, characteristic of naphthoquinones. | General knowledge |

| Solubility | Insoluble in water; soluble in organic solvents such as acetone, alcohols, benzene, and dichloromethane. | General knowledge for naphthoquinones |

Spectral Data

Spectral analysis is crucial for the verification of the identity and purity of 2,3-Dimethoxy-1,4-naphthoquinone. The following spectral data are available for this compound:

| Spectral Data Type | Availability | Source |

| ¹H NMR | Available | PubChem |

| ¹³C NMR | Available | PubChem |

| Infrared (IR) Spectrum | Available (Vapor Phase) | PubChem |

| Mass Spectrum (GC-MS) | Available | PubChem |

Experimental Protocols

Synthesis of 2,3-Dimethoxy-1,4-naphthoquinone

A common and effective method for the synthesis of 2,3-Dimethoxy-1,4-naphthoquinone involves the nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with sodium methoxide.

Materials:

-

2,3-dichloro-1,4-naphthoquinone

-

Sodium methoxide

-

Methanol (anhydrous)

-

Triethylamine (Et₃N)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloro-1,4-naphthoquinone in anhydrous methanol.

-

Addition of Reagents: To this solution, add a stoichiometric excess of sodium methoxide. The reaction can also be carried out using methanol as both the solvent and the nucleophile, with the addition of a base such as triethylamine to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux to ensure the completion of the substitution reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then redissolved in an organic solvent like ethyl acetate and washed with water to remove any inorganic byproducts. The organic layer is dried over anhydrous sodium sulfate and filtered.

-

Purification: The crude product is purified by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent. The fractions containing the pure 2,3-Dimethoxy-1,4-naphthoquinone are collected and the solvent is evaporated to yield the final product.

Characterization

The identity and purity of the synthesized 2,3-Dimethoxy-1,4-naphthoquinone should be confirmed using the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the presence of the methoxy groups and the naphthoquinone backbone, and to ensure the absence of starting material and impurities.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carbonyl groups of the quinone and the C-O stretching of the methoxy groups.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

Biological Activity and Signaling Pathways

2,3-Dimethoxy-1,4-naphthoquinone is known to exert its biological effects primarily through the generation of reactive oxygen species (ROS). This redox activity can lead to a variety of cellular outcomes, including apoptosis.

Mechanism of Action: ROS-Mediated Apoptosis

Studies on 2,3-Dimethoxy-1,4-naphthoquinone and its derivatives have shown that these compounds can induce apoptosis in cancer cells through the generation of ROS. This increase in intracellular ROS levels triggers a cascade of signaling events, primarily involving the mitogen-activated protein kinase (MAPK) and other stress-activated pathways.

The proposed signaling pathway for ROS-induced apoptosis by 2,3-Dimethoxy-1,4-naphthoquinone involves the following key steps:

-

Increased ROS Production: The compound undergoes redox cycling within the cell, leading to the generation of superoxide anions and other reactive oxygen species.

-

Activation of Stress-Activated Kinases: The elevated ROS levels lead to the activation of stress-activated protein kinases, including c-Jun N-terminal kinase (JNK) and p38 MAPK.

-

Mitochondrial-Dependent Apoptosis: The activation of these kinases can lead to the activation of pro-apoptotic proteins such as Bak and Bax, resulting in the loss of mitochondrial membrane potential.

-

Caspase Activation: This mitochondrial dysfunction triggers the activation of caspase-9, which in turn activates the executioner caspase-3.

-

Apoptosis Execution: Activated caspase-3 cleaves key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis, including nucleosomal DNA fragmentation.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for 2,3-Dimethoxy-1,4-naphthoquinone-induced apoptosis.

Conclusion

2,3-Dimethoxy-1,4-naphthoquinone is a valuable chemical tool for researchers in the fields of cell biology, cancer research, and drug development. Its ability to induce ROS-mediated apoptosis provides a model system for studying cellular responses to oxidative stress. The information provided in this technical guide, from its fundamental properties to detailed experimental protocols and a clear visualization of its mechanism of action, is intended to support and facilitate further research into the therapeutic potential and biological implications of this and related naphthoquinone compounds.

References

The Biological Potential of 2,3-Dimethoxy-1,4-naphthoquinone Derivatives: A Technical Overview for Drug Discovery

For Immediate Release

This technical guide provides an in-depth analysis of the biological activities of 2,3-dimethoxy-1,4-naphthoquinone and its derivatives, compounds of significant interest in the fields of oncology and microbiology. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the cytotoxic and antimicrobial properties of these molecules, detailed experimental methodologies, and an exploration of their mechanisms of action.

Introduction

Naphthoquinones are a class of organic compounds derived from naphthalene and are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties. The 1,4-naphthoquinone scaffold is a privileged structure in medicinal chemistry, found in both natural products and synthetic drugs. The introduction of methoxy groups at the 2 and 3 positions of the naphthoquinone ring can significantly modulate the molecule's electronic and steric properties, influencing its biological efficacy and mechanism of action. This guide focuses specifically on derivatives of 2,3-dimethoxy-1,4-naphthoquinone, exploring their potential as therapeutic agents.

Anticancer Activity

Derivatives of 2,3-dimethoxy-1,4-naphthoquinone have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent induction of apoptosis.

Cytotoxicity Data

The following table summarizes the cytotoxic activity of selected 2,3-dimethoxy-1,4-naphthoquinone derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2,3-dimethoxy-1,4-naphthoquinone | Lung Adenocarcinoma (A549) | Not explicitly quantified, but induces apoptosis | [1] |

| 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone | Hepatocellular Carcinoma (HepG2) | Not explicitly quantified, but inhibits viability | [2] |

| 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone | Hepatocellular Carcinoma (Hep3B) | Not explicitly quantified, but inhibits viability | [2] |

| 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone | Hepatocellular Carcinoma (Huh7) | Not explicitly quantified, but inhibits viability | [2] |

| 5,8-dimethoxy-1,4-naphthoquinone | Staphylococcus aureus | MIC ≤ 0.125 µmol/L | [3] |

Note: Data for a broader range of specific 2,3-dimethoxy-1,4-naphthoquinone derivatives is limited in publicly available literature, highlighting an area for future research.

Mechanism of Action: Induction of Apoptosis via ROS and Signaling Pathway Modulation

The anticancer activity of 2,3-dimethoxy-1,4-naphthoquinone derivatives is intrinsically linked to their ability to induce apoptosis. A key initiating event is the intracellular generation of ROS. This oxidative stress triggers a cascade of signaling events, primarily involving the Mitogen-Activated Protein Kinase (MAPK), Protein Kinase B (Akt), and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.

Figure 1. Signaling pathway for ROS-mediated apoptosis by 2,3-dimethoxy-1,4-naphthoquinone derivatives.

Antimicrobial Activity

In addition to their anticancer properties, 2,3-dimethoxy-1,4-naphthoquinone derivatives have shown promising activity against a range of microbial pathogens, including bacteria and fungi.

Antibacterial and Antifungal Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2-methoxy-1,4-naphthoquinone | Cryptococcus neoformans | 3.12 - 12.5 | [4] |

| 2-methoxy-1,4-naphthoquinone | Multiple antibiotic-resistant Helicobacter pylori | 0.156 - 0.625 | [5] |

| 5,8-dimethoxy-1,4-naphthoquinone | Staphylococcus aureus | ≤ 0.125 µmol/L | [3] |

Note: As with anticancer data, there is a need for more extensive studies on a wider array of 2,3-dimethoxy-1,4-naphthoquinone derivatives to fully characterize their antimicrobial spectrum.

Experimental Protocols

To facilitate further research and validation of the findings presented, this section outlines the detailed methodologies for key experiments cited in the literature.

Synthesis of 2,3-Dimethoxy-1,4-naphthoquinone Derivatives

A general synthetic route to 2,3-disubstituted-1,4-naphthoquinone derivatives often involves nucleophilic substitution reactions starting from a di-halogenated naphthoquinone.

Figure 2. General synthetic workflow for 2,3-dimethoxy-1,4-naphthoquinone derivatives.

General Procedure:

-

Dissolve 2,3-dichloro-1,4-naphthoquinone in a suitable anhydrous solvent (e.g., methanol or tetrahydrofuran).

-

Add a solution of sodium methoxide in methanol dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to yield 2,3-dimethoxy-1,4-naphthoquinone.

-

Further functionalization can be achieved through various organic reactions to synthesize a library of derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

2,3-dimethoxy-1,4-naphthoquinone derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

2,3-dimethoxy-1,4-naphthoquinone derivatives

-

Microplate reader or visual inspection

Procedure:

-

Prepare a serial two-fold dilution of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample.

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p38, anti-p-JNK, anti-p-Akt, anti-p-STAT3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and detect the signal using an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

The available evidence strongly suggests that 2,3-dimethoxy-1,4-naphthoquinone and its derivatives are a promising class of compounds with significant potential in the development of new anticancer and antimicrobial agents. Their mechanism of action, particularly the induction of ROS-mediated apoptosis, presents a clear avenue for therapeutic intervention. However, to fully realize their potential, further research is imperative. Future studies should focus on the synthesis and biological evaluation of a broader and more diverse library of 2,3-dimethoxy-1,4-naphthoquinone derivatives to establish comprehensive structure-activity relationships. In vivo studies are also crucial to assess the efficacy, pharmacokinetics, and safety profiles of the most promising candidates. Continued investigation into the intricate signaling pathways modulated by these compounds will undoubtedly pave the way for novel and effective therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of 2,3-Dimethoxy-1,4-naphthoquinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethoxy-1,4-naphthoquinone (DMNQ) is a derivative of 1,4-naphthoquinone, a class of organic compounds that have garnered significant interest for their diverse biological activities, including anticancer properties. The core mechanism of action for many naphthoquinones, including this compound, is closely linked to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent induction of cellular stress. This guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its role in inducing apoptosis and modulating key signaling pathways. Due to the limited availability of data specifically for this compound, this guide incorporates findings from closely related 1,4-naphthoquinone derivatives to provide a broader context for its potential mechanisms.

Introduction

1,4-Naphthoquinones are a large and important class of naturally occurring and synthetic compounds. Their chemical structure, characterized by a naphthalene ring system with two carbonyl groups, makes them highly reactive and capable of participating in various biological processes.[1] The biological activity of 1,4-naphthoquinone derivatives is often attributed to two primary mechanisms: the generation of reactive oxygen species (ROS) through redox cycling and the formation of covalent bonds with cellular nucleophiles.[1] 2,3-Dimethoxy-1,4-naphthoquinone (this compound) is a specific derivative that has been investigated for its potential as a cytotoxic agent. This document aims to provide a detailed technical overview of its mechanism of action for professionals in the field of drug discovery and development.

Core Mechanism of Action: Redox Cycling and ROS Generation

The central mechanism underlying the biological activity of this compound is its capacity to act as a redox-cycling agent. This process involves the enzymatic reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide anion radical (O₂⁻). This cycle can repeat, leading to a significant accumulation of intracellular ROS.

The overproduction of ROS disrupts the normal cellular redox balance, leading to oxidative stress. This state of elevated oxidative stress can damage cellular components, including lipids, proteins, and DNA, and can trigger various cellular signaling pathways, ultimately leading to cell death.[1]

Induction of Apoptosis

A primary consequence of this compound-induced oxidative stress is the initiation of apoptosis, or programmed cell death. The accumulation of ROS can trigger both the intrinsic and extrinsic apoptotic pathways.

Intrinsic (Mitochondrial) Pathway:

-

Mitochondrial Membrane Potential (ΔΨm) Disruption: ROS can induce the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of the mitochondrial membrane potential.

-

Cytochrome c Release: The loss of ΔΨm results in the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates downstream executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.

Extrinsic (Death Receptor) Pathway: While less directly studied for this compound, ROS can also sensitize cells to extrinsic apoptotic signals by upregulating the expression of death receptors on the cell surface.

Modulation of Signaling Pathways

The cellular response to this compound-induced oxidative stress is mediated by several key signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway.

MAPK Signaling Pathway: The MAPK family, including c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK), are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis. Studies on 1,4-naphthoquinone derivatives have shown that ROS can lead to the phosphorylation and activation of JNK and p38 MAPK, which are generally associated with pro-apoptotic signals.[2] Conversely, the ERK pathway, which is often linked to cell survival, can be downregulated.[2]

STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is another important pathway implicated in the mechanism of action of 1,4-naphthoquinone derivatives. Constitutive activation of STAT3 is common in many cancers and promotes cell survival and proliferation. ROS have been shown to inhibit the phosphorylation and activation of STAT3, thereby contributing to the anti-tumor effects of these compounds.[2]

Data Presentation: Cytotoxicity of 1,4-Naphthoquinone Derivatives

Quantitative data on the cytotoxic effects of 2,3-Dimethoxy-1,4-naphthoquinone is limited in publicly available literature. However, studies on structurally related compounds provide valuable insights into the potential potency. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for a closely related derivative, 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCthis compound) , in various human prostate cancer cell lines.

| Cell Line | Type | IC₅₀ (µM) |

| LNCaP | Androgen-dependent prostate cancer | 1 |

| CWR-22 | Androgen-dependent prostate cancer | 3 |

| PC-3 | Androgen-independent prostate cancer | 1.5 |

| DU-145 | Androgen-independent prostate cancer | 3 |

| HS-5 | Normal bone marrow | 10 |

Note: This data is for a derivative and may not be directly representative of the potency of 2,3-Dimethoxy-1,4-naphthoquinone.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of action of 1,4-naphthoquinone derivatives. These are general protocols and would require optimization for specific experimental conditions with 2,3-Dimethoxy-1,4-naphthoquinone.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Intracellular ROS Measurement (DCFH-DA Assay)

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

Protocol:

-

Seed cells in a 96-well black plate or on glass coverslips in a 24-well plate.

-

Treat the cells with the test compound for the desired time.

-

Wash the cells with warm PBS.

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

-

Treat cells with the test compound for the desired time.

-

Harvest the cells (including floating and adherent cells) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Western Blot Analysis for MAPK Pathway

Principle: Western blotting is used to detect specific proteins in a sample. Following treatment with the test compound, cell lysates are prepared, proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest (e.g., phospho-JNK, total JNK, phospho-p38, total p38).

Protocol:

-

Treat cells with the test compound for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-JNK, JNK, p-p38, p38, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Synthesis of 2,3-Dimethoxy-1,4-naphthoquinone

General Reaction Scheme: 2,3-dichloro-1,4-naphthoquinone + 2 NaOCH₃ → 2,3-dimethoxy-1,4-naphthoquinone + 2 NaCl

This reaction is typically carried out in a suitable solvent such as methanol. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated and purified using standard techniques such as crystallization or column chromatography.

Visualizations

Signaling Pathway Diagram

Caption: Proposed signaling pathway for 2,3-Dimethoxy-1,4-naphthoquinone-induced apoptosis.

Experimental Workflow Diagram

Caption: General experimental workflow for investigating the mechanism of action.

Conclusion

2,3-Dimethoxy-1,4-naphthoquinone exhibits its biological effects, particularly its anticancer potential, primarily through the induction of oxidative stress via redox cycling. The resulting increase in intracellular ROS triggers apoptotic cell death, mediated by the disruption of mitochondrial function and the modulation of key signaling pathways, including the MAPK and STAT3 pathways. While further research is needed to elucidate the specific molecular targets and to obtain more quantitative data for this compound itself, the information gathered from its derivatives provides a strong foundation for its continued investigation as a potential therapeutic agent. The experimental protocols and workflows outlined in this guide offer a framework for researchers to further explore the intricate mechanisms of this promising compound.

References

2,3-Dimethoxy-1,4-Naphthoquinone: A Technical Guide to its Function as a Redox Cycling Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethoxy-1,4-naphthoquinone (DMNQ) is a synthetic naphthoquinone derivative that acts as a potent redox cycling agent. This property allows it to generate intracellular reactive oxygen species (ROS), particularly superoxide anions, leading to a cascade of cellular events including oxidative stress, mitochondrial dysfunction, and the activation of key signaling pathways. This technical guide provides an in-depth overview of the core mechanisms of this compound, detailing its role in cellular redox cycling, its impact on critical signaling networks such as the Nrf2 and MAPK/AKT pathways, and standardized protocols for its experimental investigation. The information presented herein is intended to support researchers and drug development professionals in exploring the therapeutic and research applications of this compound.

Introduction to 2,3-Dimethoxy-1,4-Naphthoquinone (this compound)

2,3-Dimethoxy-1,4-naphthoquinone (this compound) is a member of the naphthoquinone class of organic compounds, characterized by a naphthalene ring system with two carbonyl groups. The addition of two methoxy groups at the 2 and 3 positions influences its electrochemical properties and biological activity. The primary mechanism of action for this compound is its ability to undergo redox cycling, a process involving the acceptance and donation of electrons, which leads to the continuous production of superoxide radicals within the cell. This targeted induction of oxidative stress makes this compound a valuable tool for studying cellular responses to ROS and a potential candidate for therapeutic strategies that exploit redox imbalances in pathological conditions, such as cancer.

The Core Mechanism: Redox Cycling and ROS Generation

The functionality of this compound as a redox cycling agent is central to its biological effects. This process is initiated by the one-electron reduction of the this compound quinone to a semiquinone radical. This reduction is catalyzed by various cellular reductases, such as NADPH-cytochrome P450 reductase. The unstable semiquinone radical then rapidly donates its electron to molecular oxygen (O₂), regenerating the parent quinone and producing a superoxide anion (O₂⁻). This cycle can repeat, leading to a significant accumulation of intracellular superoxide.

The cytotoxicity of this compound is significantly influenced by the cellular environment. For instance, iron deficiency has been shown to exacerbate this compound-induced cytotoxicity.[1] Under iron-depleted conditions, cytochrome b5 reductase has been identified as a key enzyme responsible for the redox cycling of this compound.[1] This leads to an enhanced accumulation of ROS and a decrease in the NADH/NAD+ ratio.[1]

The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) plays a crucial protective role against this compound-induced toxicity. NQO1 is a flavoenzyme that catalyzes the two-electron reduction of quinones to their more stable hydroquinone form. This bypasses the formation of the reactive semiquinone intermediate, thus preventing the generation of superoxide and subsequent cellular damage. Cells with low NQO1 expression are therefore more susceptible to the cytotoxic effects of this compound.[1]

Key Signaling Pathways Modulated by this compound

The increase in intracellular ROS initiated by this compound triggers a variety of cellular signaling pathways. These pathways are critical in determining the cellular fate, which can range from adaptation and survival to apoptosis and necrosis.

The Nrf2-Keap1 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

The ROS generated by this compound can oxidize critical cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulation of a battery of cytoprotective genes, including NQO1 and Heme Oxygenase-1 (HO-1), which help to mitigate oxidative damage.

MAPK and PI3K/AKT Signaling Pathways

Studies on derivatives of this compound have shown that the ROS generated can also modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathways. These pathways are crucial for regulating cell proliferation, survival, and apoptosis.

The MAPK family includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. ROS can lead to the phosphorylation and activation of JNK and p38, which are generally associated with pro-apoptotic signals. Conversely, the PI3K/AKT pathway is a major pro-survival pathway. ROS can influence the phosphorylation status of AKT, often leading to its inactivation and thereby promoting apoptosis. The precise effects of this compound on these pathways can be cell-type specific and dependent on the concentration and duration of exposure.

Quantitative Data on the Biological Effects of this compound and its Derivatives

While specific quantitative data for this compound is limited in the readily available literature, studies on its derivatives provide valuable insights into its potential efficacy. The following tables summarize representative data for this compound derivatives.

Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines

| Compound | Cell Line | Assay | IC₅₀ (µM) | Exposure Time (h) | Reference |

| EPthis compound¹ | Hep3B | MTT | ~10 | 24 | [2][3] |

| ENthis compound² | Hep3B | MTT | ~3 | 24 | [2][3] |

| EPthis compound¹ | HepG2 | MTT | ~30 | 24 | [2][3] |

| ENthis compound² | HepG2 | MTT | ~10 | 24 | [2][3] |

| EPthis compound¹ | Huh7 | MTT | >100 | 24 | [2][3] |

| ENthis compound² | Huh7 | MTT | ~30 | 24 | [2][3] |

¹EPthis compound: 2,3-dihydro-2,3-epoxy-2-propylsulfonyl-5,8-dimethoxy-1,4-naphthoquinone ²ENthis compound: 2,3-dihydro-2,3-epoxy-2-nonylsulfonyl-5,8-dimethoxy-1,4-naphthoquinone

Table 2: Induction of Apoptosis and ROS by this compound Derivatives

| Compound (Concentration) | Cell Line | Parameter Measured | Result | Exposure Time | Reference |

| EPthis compound (4 µM) | Hep3B | Apoptotic Cells (%) | Significant increase vs. control | 3, 6, 12, 24 h | [2][3] |

| ENthis compound (4 µM) | Hep3B | Apoptotic Cells (%) | Significant increase vs. control | 3, 6, 12, 24 h | [2][3] |

| EPthis compound (4 µM) | Hep3B | Intracellular ROS | Significant increase vs. control | 3, 6, 12, 24 h | [2][3] |

| ENthis compound (4 µM) | Hep3B | Intracellular ROS | Significant increase vs. control | 3, 6, 12, 24 h | [2][3] |

| U-443³ (0.1 µM) | SH-SY5Y | Rotenone-induced ROS | 24.5% decrease | Not specified | [4] |

| U-573⁴ (0.1 µM) | SH-SY5Y | Rotenone-induced ROS | 20.2% decrease | Not specified | [4] |

³U-443: A 1,4-naphthoquinone derivative ⁴U-573: A 1,4-naphthoquinone derivative

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Assessment of Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 30, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC₅₀ value using non-linear regression analysis.

Measurement of Intracellular ROS (DCFH-DA Assay)

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate or a 96-well black plate and treat with this compound as described for the cytotoxicity assay.

-

DCFH-DA Staining: After treatment, wash the cells twice with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS to remove excess dye.

-

Fluorescence Measurement:

-

Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze immediately using a flow cytometer with excitation at 488 nm and emission at 525 nm.

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope.

-

Plate Reader: Measure the fluorescence intensity using a microplate reader.

-

-

Data Analysis: Quantify the mean fluorescence intensity and express it as a fold change relative to the control.

Analysis of Apoptosis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with this compound in a 6-well plate.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Necrotic cells: Annexin V-negative, PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant.

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Protocol:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, Keap1, HO-1, p-JNK, JNK, p-AKT, AKT, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

2,3-Dimethoxy-1,4-naphthoquinone is a valuable chemical tool for inducing and studying oxidative stress in a controlled manner. Its ability to generate superoxide through redox cycling provides a robust system for investigating the cellular mechanisms of ROS-induced signaling and cell death. The activation of the Nrf2 antioxidant response pathway and the modulation of MAPK and PI3K/AKT signaling cascades are key events in the cellular response to this compound. While further research is needed to fully elucidate its therapeutic potential and to generate more comprehensive quantitative data, the methodologies and conceptual frameworks presented in this guide offer a solid foundation for future investigations into this potent redox cycling agent. The development of novel this compound derivatives with improved efficacy and reduced off-target effects remains a promising avenue for drug discovery, particularly in the context of diseases characterized by redox dysregulation.

References

- 1. Iron deficiency aggravates this compound-induced cytotoxicity via redox cycling in kidney-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 1,4‑naphthoquinone derivatives induce reactive oxygen species‑mediated apoptosis in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protection Activity of 1,4-Naphthoquinones in Rotenone-Induced Models of Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2,3-Dimethoxy-1,4-naphthoquinone in Reactive Oxygen Species Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethoxy-1,4-naphthoquinone (DMNQ) is a synthetic naphthoquinone derivative that has garnered significant attention in biomedical research due to its potent ability to induce oxidative stress through the generation of reactive oxygen species (ROS). This technical guide provides an in-depth analysis of the mechanisms underlying this compound-induced ROS production, its impact on cellular signaling pathways, and the subsequent induction of cell death. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of cellular processes are presented to facilitate further research and drug development efforts targeting redox biology in cancer and other diseases.

Introduction

Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. While essential for various physiological processes at low concentrations, excessive ROS production leads to oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Naphthoquinones are a class of organic compounds that are potent redox cyclers, capable of generating significant amounts of ROS. 2,3-Dimethoxy-1,4-naphthoquinone (this compound) is a well-characterized redox-cycling agent that serves as a valuable tool for studying the cellular responses to oxidative stress. Its ability to induce ROS-dependent cell death has made it a subject of interest in the development of novel anticancer therapies.

Mechanism of this compound-Induced ROS Production

The primary mechanism by which this compound generates ROS is through a process known as redox cycling. This process involves the enzymatic reduction of the quinone moiety of this compound to a semiquinone radical, which then reacts with molecular oxygen to produce a superoxide anion (O₂⁻) and regenerate the parent quinone. This cycle can repeat, leading to the continuous and amplified production of superoxide radicals.

Several flavoenzymes, including NADPH-cytochrome P450 reductase, can catalyze the one-electron reduction of this compound, initiating the redox cycle[1]. The resulting superoxide anion can then be converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), further contributing to cellular oxidative stress.

The Dual Role of NAD(P)H: Quinone Oxidoreductase 1 (NQO1)

NAD(P)H: quinone oxidoreductase 1 (NQO1) is a cytosolic flavoprotein that plays a crucial and often paradoxical role in the metabolism of quinones. NQO1 catalyzes the two-electron reduction of quinones to their hydroquinone form. This process is generally considered a detoxification pathway, as it bypasses the formation of the reactive semiquinone radical, thereby preventing ROS generation[1][2].

However, under certain conditions, the hydroquinone product can be unstable and auto-oxidize back to the quinone, leading to the production of ROS. Therefore, the effect of NQO1 on this compound-induced ROS production can be cell-type and context-dependent. In some cancer cells that overexpress NQO1, this compound can be bioactivated to generate cytotoxic ROS, highlighting a potential therapeutic strategy.

Cellular Consequences of this compound-Induced ROS

The surge in intracellular ROS levels triggered by this compound has profound effects on cellular function and viability, primarily through the induction of programmed cell death pathways, including apoptosis and necrosis.

Induction of Apoptosis

This compound-induced ROS can trigger the intrinsic pathway of apoptosis. Oxidative stress can lead to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytosol. This event initiates a caspase cascade, culminating in the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Induction of Necrosis

In addition to apoptosis, this compound can also induce necrotic cell death, particularly at higher concentrations or in apoptosis-resistant cells[1]. ROS-dependent necrosis is often associated with the loss of cellular membrane integrity and the release of cellular contents into the surrounding environment, triggering an inflammatory response.

Activation of Signaling Pathways

This compound-induced ROS production leads to the activation of several key signaling pathways that regulate cell fate.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound has been shown to activate the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are often associated with stress responses and the induction of apoptosis.

-

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway: The STAT3 signaling pathway, which is often involved in cell survival and proliferation, can be modulated by this compound-induced ROS.

The interplay between these signaling pathways ultimately determines the cellular response to this compound-induced oxidative stress.

Quantitative Data on this compound-Induced Effects

The following tables summarize quantitative data from various studies on the effects of this compound on cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

| Lewis Lung Carcinoma (LLC) | 12.3 | [1] |

| Human Prostate Cancer (LNCaP) | 1 | |

| Human Prostate Cancer (CWR-22) | 3 | |

| Human Prostate Cancer (PC-3) | 1.5 | |

| Human Prostate Cancer (DU-145) | 3 | |

| Human Bone Marrow (HS-5) | 10 |

Table 1: IC50 values of this compound in various cancer cell lines.

| Cell Line | This compound Concentration (µM) | Treatment Time (h) | Fold Increase in ROS | Reference |

| U87MG (GSK3β+/+) | 30 | Not Specified | Progressive Increase | [3] |

| U87MG (GSK3β-/-) | 30 | Not Specified | Initial Increase then Drop | [3] |

Table 2: this compound-induced fold increase in ROS levels.

| Cell Line | This compound Concentration (µM) | Treatment Time (h) | % Apoptotic/Necrotic Cells | Reference |

| U87MG | 10-50 | 24 | Dose-dependent increase in PI positive (necrotic) cells | [3] |

Table 3: this compound-induced apoptosis and necrosis.

| Cell Type | This compound Concentration (µM) | Effect on Mitochondrial Membrane Potential | Reference |

| Lymphoblastoid Cell Lines | 5-15 | Dose-dependent changes in ATP-linked respiration and proton leak | [3] |

Table 4: this compound-induced changes in mitochondrial membrane potential.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Measurement of Intracellular ROS using DCFDA Assay

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.

Protocol:

-

Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Remove the culture medium and wash the cells with pre-warmed phosphate-buffered saline (PBS).

-

Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Treat the cells with various concentrations of this compound for the desired time periods.

-

Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

Assessment of Apoptosis and Necrosis using Annexin V/Propidium Iodide Staining

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells.

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.